Ethyl 4-(dimethylamino)butanoate
Description
Historical Context and Early Investigations
The foundational understanding of Ethyl 4-(dimethylamino)butanoate is intrinsically linked to the discovery and study of its parent compound, γ-aminobutyric acid (GABA). GABA was first synthesized in 1883 and was initially identified as a metabolic product in plants and microbes. wikipedia.org Its pivotal role as a neurotransmitter in the mammalian brain was not recognized until the 1950s. wikipedia.org The subsequent exploration of GABA and its derivatives paved the way for the synthesis and investigation of compounds like this compound. Early studies on γ-amino esters, a class to which this compound belongs, focused on their synthesis and potential to cross the blood-brain barrier, a significant hurdle in the delivery of neuroactive agents. nih.gov
Significance in Contemporary Organic and Medicinal Chemistry Research
In the landscape of modern chemical research, this compound serves as a valuable synthetic intermediate. Its bifunctional nature, possessing both an ester and a tertiary amine, allows for a range of chemical transformations. This has made it a useful building block in the synthesis of more complex molecules.
A significant area of its application lies in medicinal chemistry. Notably, it has been utilized as a precursor in the synthesis of a novel compound, 4-[ethyl(dimethyl)ammonio]butanoate, which has demonstrated pronounced cardioprotective effects in preclinical models. google.com This highlights the potential of this compound as a scaffold for the development of new therapeutic agents, particularly for cardiovascular diseases. google.com
Furthermore, the structural motif of a dialkylamino alkyl ester is found in various pharmacologically active molecules, suggesting the broader relevance of this compound in drug discovery programs. Research on related compounds, such as Ethyl 4-(dimethylamino)benzoate (B8555087), has shown applications in dental materials as a component of self-curing systems and as a photoinitiator. researchgate.netnih.gov
Scope and Objectives of Academic Inquiry
The academic interest in this compound and related compounds is driven by several key objectives:
Development of Novel Synthetic Methodologies: Researchers are continually exploring more efficient and environmentally friendly methods for the synthesis of functionalized amino esters. google.com This includes optimizing reaction conditions and developing catalytic systems to improve yields and reduce waste.
Exploration as a Synthetic Building Block: A primary goal is to utilize this compound as a versatile starting material for the construction of complex molecular architectures, including those with potential biological activity. researchgate.net
Investigation of Pharmacological Properties: A significant thrust of academic research is to synthesize derivatives of this compound and to evaluate their pharmacological profiles. This includes screening for a wide range of activities, from cardiovascular effects to other potential therapeutic applications. google.comresearchgate.net The overarching aim is to identify new lead compounds for drug development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(dimethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBLETXVSZOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176517 | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22041-23-2 | |
| Record name | Butanoic acid, 4-(dimethylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(dimethylamino)butyrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, ethyl ester | |
| Source | DTP/NCI | |
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| Record name | Ethyl 4-(dimethylamino)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(DIMETHYLAMINO)BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for Ethyl 4 Dimethylamino Butanoate and Its Derivatives
Established Synthetic Pathways
Traditional synthetic routes to ethyl 4-(dimethylamino)butanoate and its derivatives rely on well-established chemical transformations, including esterification, amination, and multi-step sequences from readily available precursors.
Esterification Reactions for Butanoate Ester Formation
The formation of the ethyl ester is a critical step in the synthesis of the target compound. This is typically achieved through the esterification of a carboxylic acid with ethanol (B145695). A common precursor is 4-(dimethylamino)butyric acid hydrochloride, which is used in peptide synthesis. sigmaaldrich.com The reaction of carboxylic acids with alcohols like methanol (B129727), ethanol, or isopropanol (B130326) can be facilitated by reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine to produce the corresponding esters. researchgate.net Another approach involves the use of a triazinedione-based dehydrative condensing reagent that incorporates 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, enabling rapid ester formation at room temperature. researchgate.net
Amination Strategies in the Synthesis of Amino Esters
The introduction of the dimethylamino group is another key transformation. One strategy involves the aminolysis of a suitable precursor. For example, a new synthesis process for 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal (B89532) starts from 4-chloro-1-butanol, which undergoes oxidation, acetalization, and finally aminolysis with an aqueous solution of dimethylamine (B145610). google.com This intermediate can then be further converted to the desired ester.
Multi-Step Syntheses from Precursors
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic methods and microwave-assisted synthesis for producing this compound and its analogs.
Catalytic Methods and Optimization (e.g., Acid-Catalyzed Reactions)
Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For instance, the synthesis of benzocaine, an analog of the title compound, can be achieved through a green route involving the esterification of 4-nitrobenzoic acid with ethanol using a solid rare-earth oxide catalyst, followed by hydrogenation. This method avoids the use of strong acids and allows for catalyst and solvent recycling. google.com Similarly, the synthesis of 4-phenyl-4-oxo-2-((S)-1-phenethylamino) ethyl butyrate (B1204436) utilizes a catalyst in an organic solvent, demonstrating the effectiveness of catalytic approaches in synthesizing complex amino esters. google.com The use of zirconyl chloride as a catalyst has also been shown to be effective for the esterification of long-chain carboxylic acids with alcohols. researchgate.net
Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. clockss.org This technology has been successfully applied to the synthesis of various heterocyclic compounds and has shown promise for the preparation of amino ester analogs. clockss.orgnih.gov For example, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized in high yields using a one-pot, three-component Hantzsch condensation reaction under solvent-free microwave irradiation. nih.gov This facile methodology, which involves short reaction times and simple workup, highlights the potential of microwave-assisted synthesis for the efficient production of complex molecules. nih.govejbps.com The synthesis of 5-aminopyrazol-4-yl ketones has also been achieved rapidly and efficiently using microwave dielectric heating. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to similar structures suggests its viability for this purpose.
Flow Chemistry Applications in Ester and Amine Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology in chemical synthesis. Its advantages, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability, make it highly attractive for the synthesis of esters and amines. google.com
The synthesis of esters and amines, the two functional groups present in this compound, has been successfully adapted to continuous flow processes. For instance, lipase-catalyzed Michael addition of aromatic amines to acrylates has been demonstrated in continuous-flow microreactors to produce β-amino acid esters with high yields and short residence times (e.g., 30 minutes). organic-chemistry.org This enzymatic approach highlights the potential for greener reaction conditions. organic-chemistry.org Similarly, general continuous flow approaches have been developed for the synthesis of α-trifluoromethylthiolated esters and amides, showcasing the modularity of flow systems for multi-step reactions. orgsyn.org
While specific literature detailing the synthesis of this compound using flow chemistry is not prevalent, the established protocols for related structures provide a clear blueprint. A hypothetical flow synthesis could involve the esterification of 4-(dimethylamino)butanoic acid with ethanol using a packed-bed acid catalyst, followed by in-line purification. Alternatively, the reaction of ethyl 4-bromobutanoate with dimethylamine could be performed in a heated flow reactor. The precise control over reaction parameters like temperature, pressure, and residence time in a flow system would be instrumental in optimizing the yield and minimizing byproduct formation. google.com
Derivatization and Structural Modification
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The tertiary amine and the ester group are the primary handles for such transformations.
Quaternization Reactions and Ammonium (B1175870) Salts Synthesis (e.g., 4-[ethyl(dimethyl)ammonio]butanoate)
The tertiary amine of this compound can be readily quaternized by reaction with an alkylating agent, leading to the formation of quaternary ammonium salts. A key example is the synthesis of 4-[ethyl(dimethyl)ammonio]butanoate. nih.gov
A documented method for this synthesis involves the reaction of mthis compound with bromoethane (B45996) in dichloromethane. acs.org The resulting intermediate, N-ethyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium bromide, is then passed through an ion-exchange resin to yield the final zwitterionic product, 4-[ethyl(dimethyl)ammonio]butanoate. acs.org An alternative route starts with 4-(dimethylammonio)butanoate and directly reacts it with ethyl bromide. acs.org
Table 1: Synthetic Routes for 4-[ethyl(dimethyl)ammonio]butanoate
| Starting Material | Reagents | Key Intermediate | Final Step |
|---|---|---|---|
| Mthis compound | 1. Bromoethane 2. Dichloromethane | N-ethyl-4-methoxy-N,N-dimethyl-4-oxo-1-butanaminium bromide | Ion-exchange resin |
This quaternization transforms the neutral amine into a permanently charged cationic center, significantly altering the molecule's physical and chemical properties.
Modifications of the Ester Moiety in this compound
The ethyl ester group is another key site for structural modification, primarily through hydrolysis or transesterification.
Hydrolysis: The ester can be cleaved under acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis, typically using a strong acid in an excess of water, is the reverse of esterification and results in the formation of 4-(dimethylamino)butanoic acid and ethanol. nih.gov This reaction is generally reversible. Basic hydrolysis, known as saponification, is an irreversible process that yields the corresponding carboxylate salt (e.g., sodium 4-(dimethylamino)butanoate) and ethanol when treated with a base like sodium hydroxide (B78521). nih.gov
Transesterification: This reaction involves the exchange of the ethyl group for a different alkyl group from another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid or a methoxide (B1231860) source would produce mthis compound. To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. wikipedia.org Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to effectively promote transesterification reactions. scilit.com
Modifications of the Amino Group in this compound
Beyond quaternization, the dimethylamino group can undergo other modifications, such as oxidation to form an N-oxide or demethylation to yield secondary or primary amines.
N-Oxidation: The tertiary amine can be oxidized to its corresponding N-oxide, Ethyl 4-(dimethylamino-N-oxide)butanoate. This transformation can be achieved using various oxidizing agents. Common methods include using hydrogen peroxide, often in the presence of a catalyst like flavin or ruthenium complexes, or with reagents like sodium percarbonate. organic-chemistry.orgacs.orgasianpubs.orgresearchgate.net The formation of N-oxides introduces a polar, coordinating functional group, which can alter the biological and chemical properties of the parent molecule. researchgate.net
N-Demethylation: The removal of one or both methyl groups from the tertiary amine is a more challenging but feasible transformation. The von Braun reaction, using cyanogen (B1215507) bromide followed by hydrolysis, is a classic method for N-demethylation. nih.gov More modern approaches utilize chloroformate esters, such as α-chloroethyl chloroformate, which react to form a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amine, in this case, ethyl 4-(methylamino)butanoate. nih.gov Recent advances have also explored photoredox catalysis for the N-dealkylation of tertiary amines under mild conditions. acs.org
Synthetic Challenges and Optimization in Yield and Purity
The synthesis of γ-amino esters like this compound can present several challenges that necessitate careful optimization to achieve high yield and purity.
A primary challenge in many organic syntheses is achieving high conversion and selectivity, which directly impacts the final yield. Side reactions, such as the formation of polymeric byproducts or the occurrence of elimination reactions, can reduce the yield of the desired product. For instance, in syntheses involving nucleophilic substitution, controlling the reaction conditions to favor substitution over elimination is crucial. The purification of the final product from unreacted starting materials and byproducts can also be complex, often requiring chromatographic techniques which can be costly and time-consuming on a large scale.
Optimization strategies often focus on several key parameters:
Catalyst Selection: In esterification or amination reactions, the choice of catalyst is critical. For related compounds, solid acid catalysts have been employed to drive reactions to completion and simplify purification, as the catalyst can be easily filtered off. sigmaaldrich.com
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled. In peptide synthesis, which involves forming amide bonds similar to the final step of some amine syntheses, aggregation of hydrophobic molecules can be a significant issue, leading to lower yields. nih.govnih.gov The choice of solvent can play a major role in mitigating these effects. nih.gov
Work-up and Purification: Developing an efficient purification protocol is essential for obtaining a high-purity product. This might involve crystallization, distillation, or extraction procedures designed to selectively remove impurities. For example, converting the product to a salt can facilitate its separation from non-basic impurities.
Process Intensification: As discussed in section 2.2.3, adopting continuous flow technology can address many challenges of batch processing. The improved control over reaction parameters in a flow reactor can lead to higher yields and purity, while also offering a safer and more scalable process. researchgate.net
In biosynthetic routes for related compounds like 1,4-diaminobutane, the optimization of cofactors such as NADPH has been shown to be critical for increasing the yield, highlighting the intricate dependencies within complex synthetic pathways. mdpi.com
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of Formation Reactions
The synthesis of Ethyl 4-(dimethylamino)butanoate is most commonly achieved through the acid-catalyzed esterification of 4-(dimethylamino)butanoic acid with ethanol (B145695). This reaction, a classic example of Fischer-Speier esterification, involves a series of equilibrium steps.
The Fischer esterification mechanism proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comscienceready.com.aulibretexts.org This initial step significantly enhances the electrophilicity of the carbonyl carbon.
The key steps are as follows:
Protonation of the Carbonyl Group: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid catalyst. This activation makes the carbonyl carbon more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.comyoutube.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water, a stable leaving group. This results in a protonated ester. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol solvent or the conjugate base of the catalyst, to yield the final ester product, this compound, and regenerates the acid catalyst. youtube.com
The primary intermediate species in this pathway is the tetrahedral intermediate, where the central carbon atom is bonded to two oxygen atoms (from the original carbonyl and the incoming alcohol), an alkyl group, and the rest of the butanoate chain.
The rate-determining step in the Fischer esterification can vary depending on the specific reactants and conditions but is generally considered to be either the nucleophilic attack of the alcohol on the protonated carboxylic acid or the collapse of the tetrahedral intermediate to eliminate water. mdpi.comwikipedia.org The reaction rate is significantly increased by increasing the temperature and using an acid catalyst. acs.org To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed. scienceready.com.aulibretexts.org
| Parameter | Value | Conditions | Reference |
| Reaction Type | Fischer Esterification | Acid-Catalyzed | chembam.com |
| Typical Catalyst | H₂SO₄, TsOH | Homogeneous | scienceready.com.au |
| Overall Order | Second Order | - | nih.gov |
| Rate-Determining Step | Nucleophilic attack or tetrahedral intermediate collapse | Varies with substrate | mdpi.com |
| Effect of Temperature | Rate increases with temperature | - | acs.org |
| Equilibrium Control | Excess alcohol or water removal | Le Chatelier's Principle | libretexts.org |
Reactivity and Transformation Mechanisms
This compound, possessing both an ester and a tertiary amine functional group, can undergo a variety of chemical transformations.
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. ucoz.com The ester is heated with water in the presence of a strong acid catalyst. The mechanism follows the same steps as esterification but in reverse, leading to an equilibrium mixture of the ester, water, 4-(dimethylamino)butanoic acid, and ethanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible and is the more common method for ester hydrolysis. A hydroxide (B78521) ion (from a base like NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. libretexts.orgalgoreducation.com This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion (⁻OCH₂CH₃). The ethoxide, a strong base, then deprotonates the newly formed 4-(dimethylamino)butanoic acid, yielding sodium 4-(dimethylamino)butanoate and ethanol. The reaction goes to completion because the final deprotonation step is energetically very favorable. libretexts.org Saponification is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. austinpublishinggroup.comresearchgate.net
Transesterification: This process involves exchanging the ethyl group of the ester with another alkyl group from a different alcohol (R'-OH). The reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.com In an acid-catalyzed mechanism, the carbonyl is protonated, followed by nucleophilic attack by the new alcohol. In a base-catalyzed mechanism, the incoming alcohol is deprotonated to form a more potent nucleophile, the alkoxide (R'-O⁻), which then attacks the ester carbonyl. youtube.com The reaction is an equilibrium process, and an excess of the new alcohol is used to drive the reaction toward the desired product. youtube.combrainly.com
| Reaction | Catalyst | Key Feature | Products | Kinetic Order |
| Acidic Hydrolysis | H⁺ (e.g., HCl, H₂SO₄) | Reversible equilibrium | Carboxylic acid + Alcohol | - |
| Basic Hydrolysis (Saponification) | OH⁻ (e.g., NaOH, KOH) | Irreversible | Carboxylate salt + Alcohol | Second (Overall) |
| Transesterification | H⁺ or RO⁻ | Reversible equilibrium | New ester + Original alcohol | - |
Aminolysis is the reaction of the ester with an amine (or ammonia) to form an amide. This compound can react with primary or secondary amines to yield the corresponding N-substituted 4-(dimethylamino)butanamide and ethanol. chemicalbook.com
The mechanism is a nucleophilic addition-elimination at the carbonyl carbon. chemicalbook.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the attacking amine attacks the electrophilic carbonyl carbon of the ester.
Tetrahedral Intermediate Formation: This attack forms a zwitterionic or neutral tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, and the C-O bond to the ethoxy group breaks, expelling it as an ethoxide ion or ethanol. The ethoxide is a relatively poor leaving group, which makes the aminolysis of esters generally slower than the aminolysis of more reactive acyl compounds like acyl chlorides. chemicalbook.com
The reaction can proceed via a stepwise mechanism involving the tetrahedral intermediate or, in some cases, a concerted mechanism where C-N bond formation and C-O bond cleavage occur simultaneously. butlerov.comrhhz.net The reaction is often heated to proceed at a reasonable rate.
While specific photochemical studies on this compound are not widely documented, its structural similarity to Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) allows for strong predictions of its behavior. EDAB is a well-known tertiary amine co-initiator used in Type II photopolymerization systems. hampfordresearch.comnih.govscielo.br These systems require a photosensitizer (e.g., camphorquinone, thioxanthone derivatives) that absorbs light. rsc.org
The proposed mechanism involves the following steps:
Photoexcitation: The photosensitizer (PS) absorbs light (e.g., UV or visible light) and is promoted to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).
Exciplex Formation: The excited triplet photosensitizer (³PS*) interacts with the ground-state amine of this compound. This interaction forms an excited-state complex known as an exciplex . rsc.org
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the nitrogen atom of the amine to the excited photosensitizer. This is followed by a rapid proton transfer from a carbon atom adjacent (alpha) to the nitrogen. hampfordresearch.comrsc.org
Radical Generation: This sequence of electron and proton transfer results in the formation of two radicals: a ketyl radical from the photosensitizer and, crucially, a carbon-centered α-amino radical from the co-initiator.
This α-amino radical is the key species that initiates the polymerization of monomers, such as acrylates. rsc.orgrsc.org The efficiency of this process is dependent on factors like the structure of the amine and the photosensitizer. researchgate.net
| Parameter | Description | Relevance to this compound | Reference |
| System Type | Type II Photoinitiation | Acts as a co-initiator (electron/hydrogen donor) | hampfordresearch.comrsc.org |
| Required Component | Photosensitizer (e.g., Camphorquinone, ITX) | Absorbs light to initiate the process | scielo.br |
| Key Intermediate | Exciplex (Excited State Complex) | Formed between the excited photosensitizer and the amine | rsc.org |
| Mechanism | Electron transfer followed by proton transfer | Generates the initiating radical | hampfordresearch.com |
| Generated Species | α-Amino Radical | The active species that starts polymerization | rsc.org |
Stereochemical Aspects of Reactions Involving this compound
A thorough review of the scientific literature did not yield specific research findings concerning the stereochemical aspects of reactions involving this compound. There is a lack of published studies on the stereoselective synthesis of this compound, the chiral separation of its potential enantiomers, or its participation in asymmetric reactions where it might influence the stereochemical outcome.
While general principles of stereochemistry are fundamental to organic chemistry, and methods for the asymmetric reduction of related β-ketoesters have been reported cjcatal.comresearchgate.netresearchgate.net, no such specific applications or detailed stereochemical investigations have been documented for this compound itself in the searched resources. Therefore, a detailed discussion on the stereochemical aspects of its reactions is not possible at this time.
Medicinal Chemistry and Biological Activity Studies
Investigation of Biological Activities and Pharmacological Potential
The pharmacological landscape of Ethyl 4-(dimethylamino)butanoate and its structural analogs has been a subject of scientific inquiry, revealing a range of biological activities. These investigations have spanned from enzyme inhibition studies to the assessment of cardioprotective and potential agrochemical applications.
Enzyme Inhibition Studies (e.g., Carnitine Acetyltransferase Inhibition by Analogs)
While direct enzyme inhibition studies on this compound are not extensively documented in publicly available research, significant insights have been gained from the study of its close analogs. One such analog, 4-[ethyl(dimethyl)ammonio]butanoate , also known as Methyl-GBB, has been identified as an inhibitor of γ-butyrobetaine dioxygenase and the organic cation transporter 2 (OCTN2). The inhibition of these targets has significant implications for fatty acid metabolism.
Another related compound, mildronate (B1676175), has been shown to inhibit carnitine acetyltransferase (CrAT) in a competitive manner. This enzyme is crucial for regulating the cellular pool of coenzyme A and the availability of acetyl groups for energy production. Mildronate achieves this inhibition by binding to the carnitine binding site of the enzyme. The study of these analogs suggests that compounds with a similar structural backbone to this compound have the potential to interact with and inhibit key enzymes involved in cellular energy metabolism.
Table 1: Enzyme Inhibition by Analogs of this compound
| Compound | Target Enzyme/Transporter | Inhibition Concentration (IC₅₀) / Kᵢ |
|---|---|---|
| 4-[ethyl(dimethyl)ammonio]butanoate | γ-butyrobetaine dioxygenase | IC₅₀ 3 μM |
| 4-[ethyl(dimethyl)ammonio]butanoate | Organic Cation Transporter 2 (OCTN2) | IC₅₀ 3 μM |
| Mildronate | Carnitine Acetyltransferase (CrAT) | Kᵢ 1.6 mM |
Cardioprotective Effects and Related Mechanisms of 4-[ethyl(dimethyl)ammonio]butanoate
The analog 4-[ethyl(dimethyl)ammonio]butanoate has demonstrated pronounced cardioprotective effects. In preclinical models of myocardial infarction, this compound was found to be more effective than meldonium dihydrate in reducing the infarct size. sigmaaldrich.com At a dose of 5 mg/kg, 4-[ethyl(dimethyl)ammonio]butanoate decreased the infarct size by 41%. sigmaaldrich.com
The mechanism behind this cardioprotective activity is linked to its ability to decrease the levels of L-carnitine and acylcarnitines in heart tissue. pharmaffiliates.com By inhibiting γ-butyrobetaine dioxygenase and the organic cation transporter 2 (OCTN2), it effectively reduces the biosynthesis and transport of L-carnitine. pharmaffiliates.com This leads to a decrease in both mitochondrial and peroxisomal fatty acid oxidation rates and a corresponding increase in glucose oxidation. pharmaffiliates.com This metabolic shift is believed to protect the heart against ischemia-reperfusion injury by limiting the accumulation of detrimental long-chain acylcarnitines. pharmaffiliates.com
Table 2: Cardioprotective Effect of 4-[ethyl(dimethyl)ammonio]butanoate
| Compound | Dose | Reduction in Infarct Size | Key Mechanism |
|---|---|---|---|
| 4-[ethyl(dimethyl)ammonio]butanoate | 5 mg/kg | 41% | Inhibition of L-carnitine biosynthesis and transport |
Potential in Agrochemicals (e.g., as Intermediates for Insecticides)
Currently, there is no publicly available scientific literature that specifically details the use of this compound as an intermediate in the synthesis of insecticides. While the compound is recognized as a chemical intermediate, its documented applications are primarily in the pharmaceutical field. For instance, the related compound, ethyl 4-dimethylaminobenzoate, is used as an intermediate in the synthesis of the local anesthetic, Benzocaine.
Other Reported Biological Activities (e.g., Antimicrobial Screening of Amino Acid Derivatives)
Research into the broader biological activities of derivatives of this compound has revealed potential in other therapeutic areas. A study on Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote , a derivative, investigated its potential as an anxiolytic, anti-inflammatory, and antibacterial agent. researchgate.net The study reported that this compound was screened for its in-vitro antibacterial activity using the serial dilution method. researchgate.net This finding suggests that modifications to the this compound scaffold could lead to the development of compounds with antimicrobial properties.
Mechanisms of Biological Action at the Molecular Level
Understanding the interaction of this compound and its analogs with biological macromolecules is key to elucidating their mechanisms of action.
Receptor Binding and Interaction Analysis
The biological activity of analogs of this compound can be attributed to their specific interactions with molecular targets. As previously mentioned, 4-[ethyl(dimethyl)ammonio]butanoate directly interacts with and inhibits the organic cation transporter 2 (OCTN2). pharmaffiliates.com This transporter is responsible for the uptake of carnitine into cells, and its inhibition is a key step in the cardioprotective mechanism of the compound. pharmaffiliates.com
Furthermore, the study of mildronate's interaction with carnitine acetyltransferase provides a model for how these types of compounds can bind to enzyme active sites. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy and molecular docking studies have shown that mildronate binds to the carnitine binding site of the enzyme, acting as a competitive inhibitor. researchgate.net This type of detailed interaction analysis is crucial for the rational design of more potent and selective enzyme inhibitors based on the this compound structure.
Cellular Pathway Modulation by this compound Derivatives
Derivatives and analogs structurally related to this compound primarily modulate cellular pathways by interfering with carnitine-dependent energy metabolism. The main target is the enzyme γ-butyrobetaine hydroxylase (BBOX), which catalyzes the final step in L-carnitine biosynthesis—the conversion of GBB to L-carnitine. nih.govnih.gov By inhibiting BBOX, these compounds decrease the levels of L-carnitine, which in turn limits the rate of fatty acid oxidation. This mechanism is considered cardioprotective, particularly under ischemic conditions, by shifting the heart's energy metabolism from fatty acids to the more oxygen-efficient glucose oxidation.
Another modulated pathway involves carnitine acetyltransferase (CAT), an enzyme in the carnitine transferase family responsible for transporting acyl groups across mitochondrial membranes. mdpi.comnih.gov Heterocyclic analogs of GBB have been shown to inhibit CAT, suggesting they can serve as metabolic modulators for conditions like ischemic diseases, diabetes, and certain cancers where cellular metabolism is altered. mdpi.comnih.gov
Furthermore, certain esterified analogs, such as the methyl ester of GBB (GBB-ME), can modulate cellular signaling through direct receptor interaction. GBB-ME has been shown to possess acetylcholine-like activity by acting as a muscarinic receptor agonist, leading to effects like endothelium-dependent vasodilation. nih.gov This activity is not observed with the parent compound, GBB, indicating that the ester functional group is critical for this specific pathway modulation. nih.gov The biological effects of GBB-ME are abolished by the acetylcholine (B1216132) receptor antagonist atropine, confirming its action on muscarinic pathways. nih.gov
Structure-Activity Relationship (SAR) Derivations for Biological Effects
Structure-activity relationship (SAR) studies on analogs of γ-butyrobetaine have provided key insights into the structural requirements for biological activity, particularly for the inhibition of BBOX and CAT.
For BBOX inhibition, research has focused on designing analogs that mimic the substrate, GBB. A series of GBB and mildronate analogs were synthesized to identify more potent inhibitors. nih.gov These studies revealed that specific modifications to the core structure could lead to inhibitors with nanomolar efficacy, representing a significant improvement over existing compounds like mildronate. nih.govacs.org Crystal structures of these inhibitors in complex with BBOX have helped to explain their activity and guide further design. nih.govacs.org The key interactions involve mimicking the binding of the GBB substrate within the enzyme's enclosed active site. nih.gov
Comparative Pharmacological Analysis with Structurally Related Compounds
Analog Studies and Substituent Effects on Biological Activity
The biological activity of compounds related to this compound is highly dependent on specific substituents. Studies comparing different analogs have elucidated the role of various functional groups in modulating enzyme inhibition.
In the pursuit of potent BBOX inhibitors, a study involving 51 GBB and mildronate analogs demonstrated a wide range of inhibitory concentrations (IC50). The introduction of different chemical moieties led to compounds with IC50 values in the nanomolar range, a significant improvement over mildronate. nih.govacs.org This highlights the sensitivity of the BBOX active site to the inhibitor's structure.
Table 1: SAR of γ-Butyrobetaine Analogs as BBOX Inhibitors This table presents a selection of analog structures and their corresponding inhibitory activity against γ-butyrobetaine hydroxylase (BBOX), illustrating the impact of structural modifications.
| Compound | Modification from GBB Core | BBOX Inhibition (IC50, µM) |
|---|---|---|
| Mildronate | Hydrazinium analog of GBB | 62 |
| Analog 1 | Introduction of a specific pyridine (B92270) ring | 0.035 |
| Analog 2 | Modification with a bicyclic amine | 0.090 |
| Analog 3 | Introduction of a different heterocyclic system | 1.5 |
Similarly, studies on heterocyclic GBB analogs as CAT inhibitors revealed significant substituent effects. The introduction of a bulky, hydrophobic group at the gamma position was found to be beneficial for activity. mdpi.comnih.gov However, the esterification of the carboxylate group was detrimental. For instance, several ethyl ester derivatives of the active heterocyclic GBB analogs showed significantly reduced or no inhibitory activity against CAT. mdpi.comresearchgate.net This demonstrates that while the ester group is present in this compound, it may not be favorable for all biological targets within this class of compounds.
Table 2: Activity of Heterocyclic GBB Analogs and Their Esters as CAT Inhibitors This table shows the inhibitory concentration (IC50) of several heterocyclic GBB analogs against carnitine acetyltransferase (CAT) and demonstrates the negative effect of esterification.
| Compound | Core Structure | Substituent at γ-position | CAT Inhibition (IC50, mM) |
|---|---|---|---|
| Analog A (Zwitterion) | GBB | Bulky Heterocycle 1 | 3.50 |
| Analog A (Ethyl Ester) | GBB Ethyl Ester | Bulky Heterocycle 1 | > 50 (Inactive) |
| Analog B (Zwitterion) | GBB | Bulky Heterocycle 2 | 2.24 |
| Analog B (Ethyl Ester) | GBB Ethyl Ester | Bulky Heterocycle 2 | > 50 (Inactive) |
| Meldonium (Reference) | - | - | 11.39 |
γ-Butyrobetaine Analogs in Medicinal Chemistry Research
Analogs of γ-butyrobetaine (GBB) are a focal point of medicinal chemistry research due to their potential to modulate cellular energy metabolism. acs.org The primary strategy involves the inhibition of BBOX to reduce L-carnitine levels, which is beneficial in treating cardiovascular conditions such as ischemia. nih.gov The clinically used drug mildronate is a well-known example of a GBB analog developed for this purpose. nih.gov
More recent research has expanded the scope to include other enzymes, such as carnitine acetyltransferase (CAT). mdpi.comnih.gov The development of heterocyclic GBB analogs as CAT inhibitors opens up possibilities for treating a wider range of metabolic disorders, including diabetes and certain types of cancer, where fatty acid oxidation pathways are dysregulated. mdpi.comnih.gov These GBB analogs are attractive candidates for drug development because they target fundamental metabolic processes. mdpi.com
Computational Chemistry and Theoretical Modeling of Ethyl 4 Dimethylamino Butanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Ethyl 4-(dimethylamino)butanoate, these calculations help in understanding its electronic characteristics and potential reactivity.
Analysis of the molecule's computed descriptors reveals key electronic and structural information. The molecule consists of a butanoate chain with a dimethylamino group at the fourth carbon and an ethyl ester group. vedantu.com This structure dictates the distribution of electron density, which is crucial for its chemical behavior. The presence of nitrogen and oxygen atoms, which are highly electronegative, creates distinct regions of electron density across the molecule.
Table 1: Computed Electronic and Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H17NO2 | nih.gov |
| Molecular Weight | 159.23 g/mol | nih.gov |
| Exact Mass | 159.125928785 Da | nih.gov |
| XLogP3-AA (Predicted) | 0.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| PSA (Polar Surface Area) | 29.54 Ų | lookchem.com |
| Complexity | 113 | lookchem.com |
This table presents data computationally predicted by various sources.
The Polar Surface Area (PSA) of 29.54 Ų suggests a moderate level of polarity, primarily due to the nitrogen and oxygen atoms. The XLogP3-AA value of 0.8 indicates a relatively balanced lipophilic/hydrophilic character. nih.gov These parameters, derived from its electronic structure, are essential for predicting the molecule's behavior in different chemical environments.
Reactivity prediction for this compound can be inferred from its functional groups: a tertiary amine and an ester. The tertiary amine group provides a site of basicity and nucleophilicity, while the ester group is susceptible to nucleophilic acyl substitution.
Transition state modeling, a key component of quantum chemical calculations, would be employed to study the energy barriers of potential reactions. For instance, in the hydrolysis of the ester group, theoretical modeling could calculate the energy of the tetrahedral intermediate (the transition state), providing insights into the reaction rate under different conditions (e.g., acidic or basic catalysis). Similarly, the protonation of the dimethylamino group could be modeled to determine its pKa value, which is predicted to be approximately 9.40. lookchem.com These models are vital for understanding reaction mechanisms and kinetics at a molecular level.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape and interactions with its environment.
This compound possesses significant conformational flexibility due to several rotatable single bonds in its alkyl chain and ester group. The number of rotatable bonds is computationally predicted to be 6. lookchem.com
MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis would reveal how the molecule folds and changes shape in different states (e.g., gas phase vs. solution), which influences its physical and chemical properties. The flexibility imparted by the butyl chain allows the dimethylamino and ethyl ester groups to adopt various spatial arrangements relative to each other.
The behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent. MD simulations are a powerful tool for modeling these solvent effects and intermolecular interactions.
In a polar solvent like water or ethanol (B145695), the simulations would likely show strong hydrogen bonding interactions between the solvent molecules and the oxygen atoms of the ester group, as well as with the nitrogen atom of the amine group. These interactions stabilize the solute and influence its conformational preferences. In non-polar solvents, weaker van der Waals forces would dominate the interactions. Studies on related compounds like ethyl acetate (B1210297) have utilized DFT and MD simulations to analyze interactions with water and ethanol, revealing the nature of hydrogen bonding and electrostatic interactions. nih.gov A similar approach for this compound would elucidate how it is solvated and how specific interactions influence its reactivity and dynamics.
Prediction of Spectroscopic Signatures and Photophysical Properties
Computational methods are also used to predict spectroscopic data, which can aid in the identification and characterization of a compound.
While detailed experimental photophysical studies on this compound are limited, computational predictions for its spectroscopic signatures exist. For instance, predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated for different adducts of the molecule. uni.lu These theoretical values can be compared with experimental data to confirm the molecule's identity.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 160.13321 | 136.6 |
| [M+Na]+ | 182.11515 | 145.5 |
| [M+NH4]+ | 177.15975 | 143.9 |
| [M-H]- | 158.11865 | 136.3 |
Source: Data computationally predicted using CCSbase. uni.lu
Furthermore, theoretical calculations can predict NMR spectra (¹H and ¹³C), which are fundamental for structural elucidation. Although detailed theoretical studies on the photophysical properties, such as fluorescence, of this compound are not widely published, studies on the closely related compound Ethyl 4-(dimethylamino)benzoate (B8555087) show complex fluorescence behavior dependent on solvent polarity, involving different excited states. rsc.org Similar computational investigations on this compound would be necessary to understand its potential emissive properties.
Advanced Analytical Method Development and Characterization of Ethyl 4 Dimethylamino Butanoate
Spectroscopic Characterization Techniques
The comprehensive characterization of Ethyl 4-(dimethylamino)butanoate, a compound with the molecular formula C8H17NO2, relies on a suite of advanced spectroscopic techniques. nih.gov These methods provide detailed information about its structural framework, molecular weight, and the functional groups present, ensuring its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the compound's connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The ethyl group protons appear as a triplet and a quartet, characteristic of an ethyl ester. The protons of the butyl chain exhibit multiplets, and the N,N-dimethyl group gives a singlet. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and nitrogen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group typically appears at the downfield region of the spectrum. The carbons of the ethyl group, the butyl chain, and the dimethylamino group resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon framework.
| Proton (¹H) Assignment | Typical Chemical Shift (ppm) | Carbon (¹³C) Assignment | Typical Chemical Shift (ppm) |
| -CH2- (ethyl) | ~4.1 (quartet) | C=O (ester) | ~173 |
| -CH3 (ethyl) | ~1.2 (triplet) | -OCH2- (ethyl) | ~60 |
| -CH2-C=O | ~2.3 (triplet) | -CH2-C=O | ~31 |
| -CH2-N | ~2.2 (triplet) | -CH2-N | ~57 |
| -CH2-CH2-CH2- | ~1.8 (multiplet) | -CH2-CH2-CH2- | ~23 |
| N(CH3)2 | ~2.2 (singlet) | -OCH3 (ethyl) | ~14 |
| N(CH3)2 | ~45 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Mass Spectrometry (MS) for Molecular Identity and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The monoisotopic mass of this compound is 159.12593 Da. uni.lu Various ionization techniques can be employed, with Electron Impact (EI) and Electrospray Ionization (ESI) being common.
Under EI, the molecule is fragmented, providing a characteristic fragmentation pattern that can be used for structural confirmation. The molecular ion peak ([M]⁺) is observed at m/z 159. The fragmentation often involves the loss of the ethyl group or cleavage at the C-C bonds of the butyl chain. In ESI-MS, the protonated molecule ([M+H]⁺) is typically observed at m/z 160.13321. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental formula.
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 160.13321 | 136.6 |
| [M+Na]⁺ | 182.11515 | 145.5 |
| [M+NH₄]⁺ | 177.15975 | 143.9 |
| [M+K]⁺ | 198.08909 | 140.7 |
| [M-H]⁻ | 158.11865 | 136.3 |
| [M+Na-2H]⁻ | 180.10060 | 139.8 |
| [M]⁺ | 159.12538 | 137.5 |
| [M]⁻ | 159.12648 | 137.5 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption band is typically observed around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester appear in the region of 1300-1000 cm⁻¹. The C-N stretching vibration of the tertiary amine is also observable.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 |
| C-O (Ester) | Stretch | ~1300-1000 |
| C-N (Amine) | Stretch | ~1250-1020 |
| C-H (Alkyl) | Stretch | ~2950-2850 |
UV-Visible Spectroscopy in Reaction Monitoring
UV-Visible spectroscopy can be utilized to monitor reactions involving this compound, particularly if the reactants or products have chromophores that absorb in the UV-Visible region. While the aliphatic chain of this compound itself does not absorb significantly in the UV-Vis range, this technique becomes relevant when it is part of a reaction mixture with other absorbing species. For a related compound, ethyl 4-dimethylaminobenzoate, the absorption maximum is observed at 310.25 nm in ethanol (B145695), which is attributed to the electronic transitions within the aromatic ring system. photochemcad.com Although this compound lacks this aromatic chromophore, UV-Vis spectroscopy can still be a valuable tool for monitoring its synthesis or degradation if other components of the reaction absorb UV or visible light.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, ensuring its purity and enabling its analysis in various matrices.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. Its volatility allows for its separation from non-volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides a definitive identification of the compound based on both its retention time and its mass spectrum. nih.gov
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a powerful and indispensable tool for the analysis of complex mixtures containing this compound. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the analyte even at low concentrations within a complex matrix. nih.gov
The chromatographic separation is crucial for isolating this compound from other components in the sample, thereby reducing ion suppression and improving the accuracy of quantification. nih.gov Reversed-phase chromatography is a common approach for the separation of moderately polar compounds like this compound. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
For instance, a study on the analysis of a similar compound, ethyl butylacetylaminopropionate, utilized a Kromasil C18 column (250 x 4.6 mm) with a mobile phase of acetonitrile and water in a 1:1 ratio. scielo.br The detection was carried out at a specific wavelength (218 nm) using a UV detector, but for enhanced specificity and sensitivity, coupling to a mass spectrometer is preferred. scielo.br
In LC-MS/MS analysis of a related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), a C18 column was also employed with a gradient elution. The mobile phase consisted of water and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization efficiency. The mass spectrometer was operated in positive electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions for the analyte. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in the identification and quantification of the target compound.
A summary of typical LC-MS/MS parameters for the analysis of a structurally related compound is presented below:
| Parameter | Value |
| Column | Acclaim RSLC C18 (2.2 µm, 2.1x100mm) |
| Mobile Phase A | 90:10 water:methanol with 0.01% formic acid and 5mM ammonium formate |
| Mobile Phase B | Methanol with 0.01% formic acid and 5mM ammonium formate |
| Flow Rate | 200-480 µL/min (gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Transition | Specific to the compound of interest |
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications for Polar Compounds
While reversed-phase chromatography is effective, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent. This technique is particularly advantageous for the retention and separation of polar analytes that show little or no retention on traditional C18 columns.
Given that this compound possesses a polar dimethylamino group and an ester functional group, HILIC could offer enhanced retention and alternative selectivity compared to reversed-phase methods, especially when analyzing it in complex aqueous matrices. The separation mechanism in HILIC involves a partitioning of the analyte between the aqueous layer adsorbed on the stationary phase and the bulk mobile phase. This allows for the effective separation of polar compounds with good peak shapes.
The successful application of HILIC relies on the careful optimization of mobile phase composition, including the type and concentration of the organic solvent, the aqueous component, and any additives like buffers or salts, to achieve the desired separation.
Method Validation and Quality Control in Chemical Analysis (e.g., Linearity, Precision, Accuracy)
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.com Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include linearity, precision, and accuracy. nih.govnih.goveurachem.org
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a high coefficient of determination (R²) value, ideally greater than 0.99. scielo.br For impurity testing, the linear range should extend from the limit of quantitation (LOQ) to about 150% of the expected concentration. demarcheiso17025.com
Precision: Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For many applications, an RSD of less than 5% is considered acceptable. scielo.br
Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. An acceptable recovery range is typically between 98% and 102%. scielo.br
A representative summary of method validation results for a similar analytical method is provided in the table below. scielo.br
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | > 0.99 scielo.br |
| Precision (RSD) | < 5% | < 5% scielo.br |
| Accuracy (Recovery) | 98% - 102% | 98% - 102% scielo.br |
Hyphenated Techniques in Complex Mixture Analysis and Metabolomics
Hyphenated techniques, which combine a separation technique with a detection technique, are central to the analysis of complex mixtures and play a pivotal role in metabolomics research. nih.gov The coupling of a separation method like liquid chromatography (LC) or gas chromatography (GC) with a powerful detection method like mass spectrometry (MS) provides both the resolution to separate individual components and the sensitivity and specificity to identify and quantify them. nih.gov
LC-MS is a dominant hyphenated technique in metabolomics due to its ability to analyze a wide range of metabolites with varying polarities and molecular weights. nih.gov The development of high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) and Orbitrap analyzers, has further enhanced the capabilities of these techniques, allowing for accurate mass measurements and the elucidation of elemental compositions of unknown compounds.
In the context of this compound, hyphenated techniques are essential for its detection and characterization in biological fluids or environmental samples. For example, LC-HRMS could be used in an untargeted metabolomics study to identify this compound as a potential biomarker. The high mass accuracy of the instrument would provide strong evidence for its elemental formula (C₈H₁₇NO₂). nih.gov
Furthermore, derivatization can be employed in conjunction with hyphenated techniques to improve the analytical characteristics of a compound. For instance, derivatizing a compound to enhance its ionization efficiency can significantly increase the sensitivity of an LC-MS analysis. aliyuncs.com
Applications and Emerging Research Directions for Ethyl 4 Dimethylamino Butanoate
Role as an Intermediate in Pharmaceutical Synthesis
Ethyl 4-(dimethylamino)butanoate is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules. pharmaffiliates.comcymitquimica.com Its structure, featuring a reactive ester group and a nucleophilic tertiary amine, allows for a variety of chemical modifications, making it a valuable starting point for multi-step syntheses.
While not a final drug product itself, its structural motif is present in various compounds explored in medicinal chemistry. For instance, a closely related zwitterionic compound, 4-[ethyl(dimethyl)ammonio]butanoate, has been identified as a potent cardioprotective agent. google.com A patent for this compound highlights its potential use in treating cardiovascular diseases, including myocardial infarction, where it was found to be more effective than existing treatments like Meldonium dihydrate in preclinical models. google.com The synthesis of this cardioprotective agent can originate from precursors structurally similar to this compound.
Furthermore, the broader scaffold of dimethylamino alkyl esters is integral to the synthesis of novel therapeutic agents. Research into new antibacterial agents has utilized derivatives like Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, showcasing the utility of this chemical class in developing molecules to combat drug-resistant bacterial strains. researchgate.net These examples underscore the role of this compound as a foundational element for constructing innovative pharmaceutical compounds. cymitquimica.com
Contributions to Polymer Science and Material Chemistry (e.g., in Photoinitiator Systems)
In the field of polymer science, tertiary amines are often used as synergists or co-initiators in photopolymerization reactions, particularly for dental and coating applications. However, this role is predominantly associated with a structurally similar but distinct compound: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB or EDAB), which has an aromatic benzoate (B1203000) core. sellchems.comhampfordresearch.comresearchgate.netresearchgate.net EDB is well-documented as a highly effective amine synergist that, when paired with photoinitiators like camphorquinone, accelerates polymerization and helps overcome oxygen inhibition in UV and LED curing systems. hampfordresearch.comsigmaaldrich.com
In contrast, there is a notable lack of published research detailing the use of this compound, with its aliphatic butanoate chain, in photoinitiator systems. This distinction is critical; the electronic properties of the aromatic benzoate system are key to its function as a photoinitiator synergist, a feature the aliphatic butanoate does not share. Therefore, while the prompt's example of photoinitiator systems is a major application for the broader class of tertiary amine esters, this specific contribution is characteristic of the benzoate derivative, not the butanoate. The potential application of this compound in polymer or material science remains a largely unexplored area.
Novel Synthetic Reagent Development
This compound is best described as a synthetic building block or intermediate rather than a standalone reagent that imparts a specific, novel transformation. cymitquimica.comcymitquimica.com The value of this and other tertiary amino esters lies in their utility for constructing larger, more complex molecular architectures. Modern synthetic chemistry has seen significant effort devoted to developing efficient methods for creating chiral α-tertiary amino esters due to their prevalence in biologically active molecules. nih.gov
The presence of both an ester and a tertiary amine allows for sequential or orthogonal chemical reactions. The ester can undergo hydrolysis, amidation, or transesterification, while the tertiary amine can be quaternized to introduce a permanent positive charge or used to direct metal-catalyzed reactions at adjacent positions. The development of efficient synthetic routes to amino acid esters and their derivatives is an active area of research, highlighting their importance as intermediates in medicinal chemistry and materials science. nih.gov Therefore, the contribution of this compound is in providing a readily available scaffold for the modular synthesis of diverse chemical entities.
Future Prospects in Drug Discovery and Development
The future applications for this compound and its derivatives in drug discovery appear highly promising, particularly in two key areas: cardiovascular disease and advanced drug delivery systems.
As mentioned, the related zwitterion 4-[ethyl(dimethyl)ammonio]butanoate has demonstrated significant cardioprotective effects, suggesting a clear path for future research. google.com This discovery opens the door to synthesizing and evaluating a library of related butanoate derivatives for treating ischemic heart conditions. google.com
Perhaps the most significant emerging application is in the field of RNA therapeutics. The delivery of nucleic acids like siRNA and mRNA is often accomplished using lipid nanoparticles (LNPs). youtube.comnih.gov A critical component of modern LNPs is an ionizable lipid , which typically contains a tertiary amine headgroup linked via a biodegradable ester bond to lipid tails. youtube.comyoutube.comresearchgate.net These lipids are positively charged at low pH, which facilitates the encapsulation of negatively charged RNA during formulation, but are neutral at physiological pH, reducing toxicity. youtube.comnih.gov The ester linkage allows the lipid to be safely degraded within the body.
The structure of this compound makes it an ideal starting point for creating novel ionizable lipids. Through a straightforward transesterification reaction with a lipid alcohol (such as a branched-tail lipid), it can be converted into a custom ionizable lipid for LNP formulation. Given the intense research interest in developing new, more effective ionizable lipids for vaccines and gene therapies, this compound represents a valuable and potentially untapped resource for this cutting-edge field. nih.govresearchgate.net
Unexplored Areas of Research and Potential Applications in Chemical Biology
Despite its utility, several areas of research involving this compound remain largely unexplored. These gaps represent opportunities for future scientific investigation.
Direct Pharmacological Screening: While the cardioprotective effects of its related zwitterion are known, the direct biological activity of this compound itself has not been widely reported. google.com Systematic screening of the compound against various biological targets could reveal unexpected therapeutic properties.
Polymer and Material Science: As noted, its potential in polymer chemistry is undocumented. cymitquimica.comcymitquimica.com Research could explore if it can act as a chain-transfer agent, a monomer for certain types of polyamides or polyesters after modification, or if it imparts unique properties (e.g., pH-responsiveness) to materials.
Development of Chemical Probes: The dual functionality of the molecule makes it an attractive candidate for the synthesis of chemical biology probes. The tertiary amine can be quaternized with an alkyl halide bearing a fluorescent dye or a biotin (B1667282) tag, creating a charged probe for cell imaging or affinity-purification studies. The ester provides a potential cleavage site for releasing a payload in response to specific cellular esterases.
Green Chemistry Applications: The synthesis and use of amino acid-derived compounds are of interest in green chemistry. rsc.org Investigating this compound in the context of biodegradable ionic liquids or as a biocompatible building block could yield environmentally friendly chemical solutions.
The following table summarizes the key research findings and potential applications discussed:
| Area of Research | Finding or Application | Compound(s) | References |
| Pharmaceutical Synthesis | Serves as an intermediate for complex molecules. | This compound | pharmaffiliates.com, cymitquimica.com |
| Cardiovascular Disease | A related zwitterion shows strong cardioprotective effects. | 4-[ethyl(dimethyl)ammonio]butanoate | google.com |
| Polymer Chemistry | Role as a photoinitiator synergist is established for the benzoate, but unexplored for the butanoate. | Ethyl 4-(dimethylamino)benzoate | sellchems.com, hampfordresearch.com |
| Drug Delivery | Potential precursor for synthesizing ionizable lipids for RNA delivery via LNP technology. | This compound | youtube.com, nih.gov, researchgate.net |
| Chemical Biology | Unexplored potential for development into tagged or cleavable chemical probes. | This compound |
Q & A
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to ethyl 4-(dimethylamino)benzoate) .
- Store under inert atmosphere to prevent hydrolysis or oxidation .
- Follow protocols for tertiary amine disposal, including neutralization before waste treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
